

Technical Support Center: Improving ALS-I-41 Brain Penetration

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Compound of Interest

Compound Name: ALS-I-41
CAS No.: 1369357-99-2
Cat. No.: B605347

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Case ID: **ALS-I-41-CNS-OPT** Compound Class: Small Molecule OXTR Antagonist Primary Issue: Limited Blood-Brain Barrier (BBB) Permeability & High Efflux Liability

Diagnostic Overview: Why is ALS-I-41 Failing CNS Penetration?

Before attempting optimization, we must diagnose the specific failure mode. **ALS-I-41** (CAS: 1369357-99-2) exhibits a "mild" brain penetration profile in non-human primates, often insufficient for robust in vivo behavioral modulation or high-resolution PET imaging.

The Physicochemical Bottlenecks:

Parameter	Value (ALS-I-41)	CNS Ideal (MPO)	Status	Impact
Molecular Weight	587.7 Da	< 450 Da	● Critical	Reduces passive diffusion rates significantly.
H-Bond Acceptors	~8	< 7	● Warning	Increases polarity/solvation, hindering lipid membrane transit.
cLogP/LogD	~3.0	2.0 – 4.0	● Optimal	Lipophilicity is sufficient, but offset by size.

| Efflux Liability | High | Low (Ratio < 2) | ● Critical | Substrate for P-glycoprotein (P-gp/MDR1).
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Troubleshooting & Optimization Guides

Module A: Medicinal Chemistry (Structural Modification)

For teams with synthesis capabilities looking to design "Next-Gen" **ALS-I-41** analogs.

Q: How do I reduce the Molecular Weight without losing OXTR affinity? A: **ALS-I-41** contains a long linker system (piperidine-linked quinolinone). The strategy is Scaffold Contraction.

- Linker Truncation: The flexible ethyl/acetyl linkers contribute to the high MW. Rigidifying these into a fused bicycle or removing a methylene spacer can save 14–28 Da.
- Sulfone Bioisosteres: The methylsulfonyl group () is metabolically stable but bulky.
 - Recommendation: Replace with a Nitrile ()

) or Cyclopropyl group. This reduces MW and TPSA simultaneously while maintaining the electron-withdrawing character required for the piperidine ring's orientation.

Q: How do I evade P-gp Efflux? A: The amide nitrogen in the quinolinone core or the piperidine nitrogen are potential H-bond donors/acceptors recognized by efflux pumps.

- N-Methylation: If an amide hydrogen is present and not critical for binding, methylate it to mask the H-bond donor.
- Fluorination: Add a fluorine atom adjacent to basic amines. This lowers the pKa, reducing the percentage of ionized species at physiological pH (7.4), thereby increasing the fraction capable of passive diffusion ().

Module B: Formulation & Delivery (Bypassing the BBB)

For researchers using the parent compound who cannot modify the structure.

Q: Systemic dosing (IV/IP) yields low brain concentrations. What is the alternative? A: Switch to Intranasal (IN) Administration with Mucoadhesive Polymers. Standard nasal sprays often suffer from mucociliary clearance before the drug can traverse the cribriform plate into the CNS.

- Protocol Adjustment: Formulate **ALS-I-41** with 0.5% Chitosan or Methylcellulose. These positively charged polymers bind to the negatively charged nasal mucosa, increasing residence time and opening tight junctions transiently.

Q: Can we use Focused Ultrasound (FUS)? A: Yes. **ALS-I-41** is an ideal candidate for FUS-mediated BBBD (Blood-Brain Barrier Disruption) because its limitation is size/efflux, not target engagement.

- Mechanism: Co-administer IV **ALS-I-41** with microbubbles. Apply transcranial FUS to the target ROI (e.g., hypothalamus/amygdala for OXTR). The oscillation of microbubbles mechanically opens tight junctions, allowing the 587 Da molecule to pass freely.

Experimental Validation Protocols

Protocol 1: In Vitro Efflux Assessment (MDR1-MDCK)

Verify if your analog or formulation has overcome the efflux pump.

- Cell Line: MDCK-II cells transfected with human MDR1 (P-gp).
- Seeding: Seed on Transwell® inserts (0.4 µm pore size) at cells/well. Culture for 5 days until TEER > 1000.
- Dosing: Add **ALS-I-41** (1 µM) to the Apical (A) or Basolateral (B) chamber.
- Sampling: Collect aliquots at 30, 60, 90, and 120 min.
- Calculation: Calculate Apparent Permeability () and Efflux Ratio (ER).
 - Pass Criteria:
 - [1] If , the compound is a P-gp substrate.

Protocol 2: In Vivo Receptor Occupancy (RO) via LC-MS/MS

Confirm target engagement in the brain.

- Administration: Dose animals (Rat/Primate) with **ALS-I-41** (IV or IN).
- Perfusion: At (approx. 30-60 min), transcardially perfuse with saline to remove blood (critical to avoid false positives from blood contamination).
- Dissection: Isolate OXTR-rich regions (Amygdala, Hypothalamus) and a reference region (Cerebellum).
- Homogenization: Homogenize tissue in PBS.

- Quantification: Perform LC-MS/MS. Calculate

(unbound partition coefficient) using equilibrium dialysis to determine the free fraction (

).

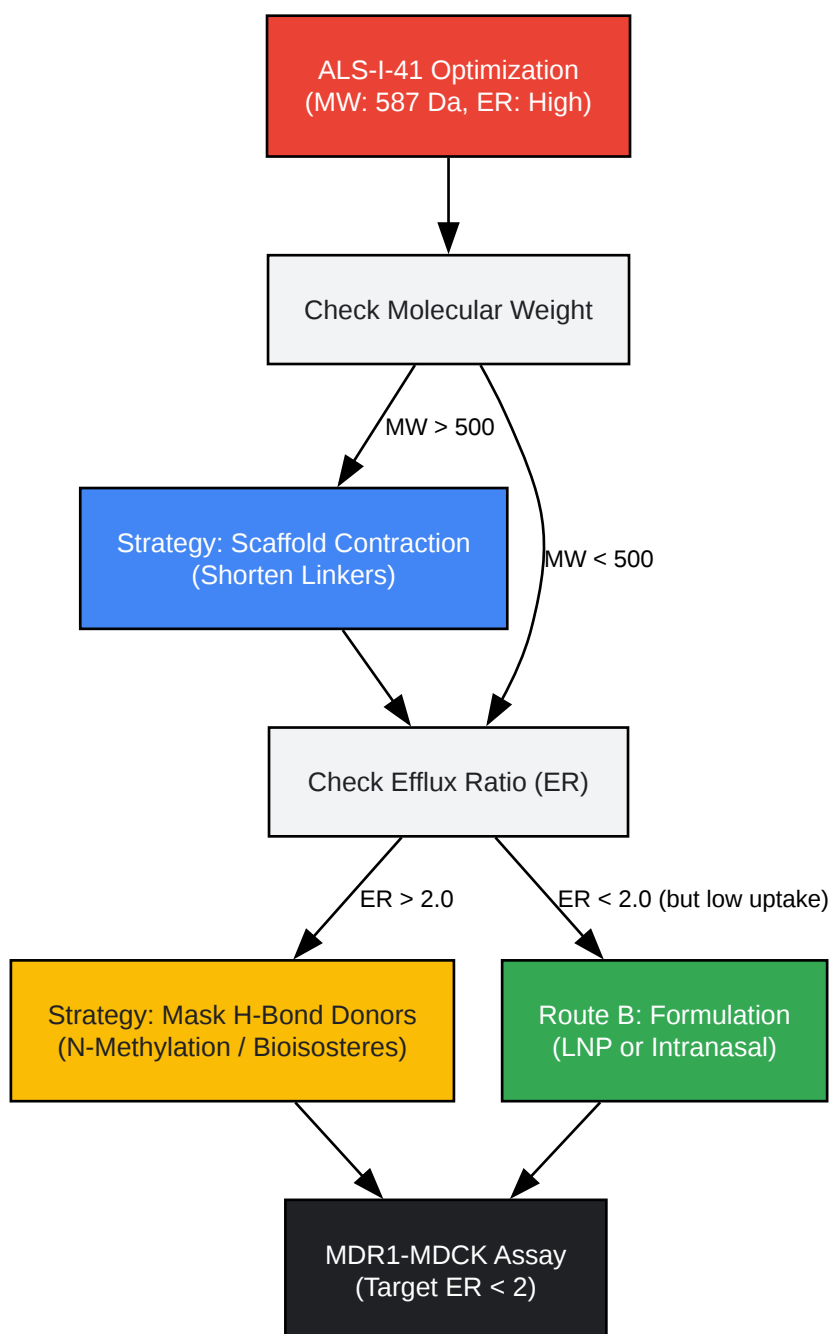
- Target:

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Visualization of Optimization Logic

Diagram 1: The CNS-MPO Decision Tree

This workflow guides the decision-making process for modifying **ALS-I-41**.

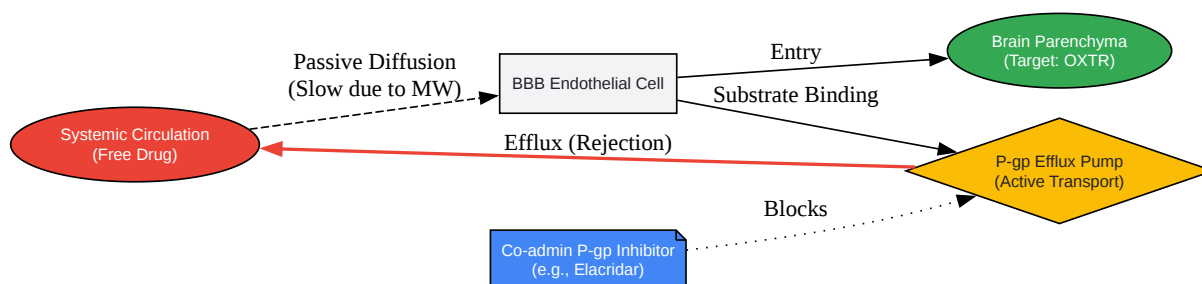


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Caption: Decision matrix for optimizing **ALS-I-41**. Red indicates the starting problem state; Blue/Yellow indicate chemical modifications; Green indicates delivery alternatives.

Diagram 2: Blood-Brain Barrier Transport Mechanisms

Understanding how **ALS-I-41** interacts with the BBB interface.



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Caption: Mechanism of **ALS-I-41** rejection at the BBB. High MW limits passive entry (dashed line), while P-gp actively pumps the drug back into circulation (red line).

Frequently Asked Questions (FAQs)

Q: Can I co-administer a P-gp inhibitor like Cyclosporin A to improve uptake? A: While scientifically valid for "proof of concept" in animal models, this is rarely a viable clinical strategy due to systemic toxicity and the risk of accumulation of other toxins in the brain. For research purposes (e.g., PET imaging validation), using a specific inhibitor like Elacridar is preferred over Cyclosporin A due to higher specificity.

Q: Why does **ALS-I-41** penetration vary between Rats and Macaques? A: This is a classic "Species Difference in Transporters." The P-gp (MDR1) homology differs between rodents and primates. A compound might be a strong substrate for Rat-Mdr1a but a weak substrate for Human/Primate-MDR1 (or vice versa). Always prioritize primate data or humanized-MDR1 cell lines for clinical translation.

Q: Is the sulfonamide group necessary? A: In many OXTR antagonists, the sulfonamide provides critical electrostatic interactions. However, it is also a "polar handle." Replacing it with a Tetrazole or Carboxylic Acid bioisostere (if permeability permits) might maintain potency while altering the transport phenotype.

References

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